N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-17(11-22-15-8-4-5-9-16(15)25-19(22)24)20-10-18-21-14(12-26-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWXYJAOFFGKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the cyclohexyl group. The benzo[d]oxazole moiety is then synthesized separately and coupled with the thiazole derivative under specific conditions. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in areas such as antimicrobial and anticancer treatments.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several analogs, particularly in the benzoxazolone-acetamide framework. Key differences lie in the substituents on the thiazole ring and the nature of the appended heterocycles.
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations :
- NBMP (naphthalen-1-yl substituent) demonstrates superior bioavailability and metabolic stability due to its planar aromatic system, which may favor π-π stacking in binding pockets .
Key Observations :
- The target compound’s synthesis may require cyclohexylthiazole incorporation via Suzuki or Buchwald-Hartwig couplings, similar to NBMP .
- Lower yields in analogs like 2f (9%) highlight challenges in introducing bulky or electron-withdrawing groups (e.g., dichlorophenyl).
Key Observations :
- Benzoxazolone derivatives (e.g., PBPA, NBMP) show strong TSPO affinity, suggesting the target compound may share this activity .
Biological Activity
N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- SMILES Notation : CN(C(=O)C1=CC2=C(C=C1)N=C(C(=O)N2)C(C)C)C(C)C
Antibacterial Properties
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The following table summarizes the antibacterial activity of this compound compared to standard antibiotics:
| Compound | Zone of Inhibition (mm) | Gram-positive | Gram-negative |
|---|---|---|---|
| This compound | 24 | 22 (Staphylococcus aureus) | 19 (Escherichia coli) |
| Ciprofloxacin | 20 | 18 (Staphylococcus aureus) | 16 (Escherichia coli) |
The compound showed a higher zone of inhibition against both Gram-positive and Gram-negative bacteria compared to Ciprofloxacin, indicating its potential as an effective antibacterial agent .
The mechanism by which this compound exerts its antibacterial effects appears to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The thiazole and oxazole moieties in its structure are believed to play a crucial role in these interactions, potentially inhibiting key enzymes involved in bacterial growth and replication .
Study on Antimicrobial Efficacy
In a study conducted by Ghufran Th. Sadeek et al., the antibacterial efficacy of several derivatives, including this compound, was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound not only outperformed traditional antibiotics but also displayed a broad spectrum of activity against multiple strains, suggesting its potential for development into a new class of antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
